Halofenate

Vue d'ensemble

Description

Halofenate est un composé chimique connu pour ses propriétés hypolipidémiantes et hypouricémiantes. Il a été étudié de manière approfondie pour son potentiel à réduire les niveaux de triglycérides et d’acide urique dans le sang. This compound est également reconnu pour son rôle de modulateur sélectif des récepteurs activés par les proliférateurs de peroxysomes, ce qui en fait un candidat prometteur pour le traitement de troubles métaboliques tels que le diabète et l’hyperlipidémie .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Halofenate peut être synthétisé par diverses méthodes, y compris l’halogénation de substrats organiques. Une méthode courante implique la réaction d’alcools avec des acides halogénés, tels que le chlorure d’hydrogène, en présence de catalyseurs tels que le chlorure de zinc anhydre. Cette réaction conduit à la formation d’haloalcanes, qui peuvent ensuite être transformés davantage pour produire de l’this compound .

Méthodes de Production Industrielle : Dans les milieux industriels, l’this compound est généralement produit à l’aide de la chimie en flux continu. Cette méthode permet un contrôle précis des conditions de réaction et une manipulation sûre des agents halogénants réactifs et toxiques. La chimie en flux continu améliore également l’efficacité et l’extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de Réactions : Halofenate subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction pour donner des formes réduites.

Substitution : this compound peut participer à des réactions de substitution, où les atomes d’halogène sont remplacés par d’autres groupes fonctionnels.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont souvent utilisés.

Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation de l’this compound peut produire divers dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .

4. Applications de la Recherche Scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme composé modèle pour l’étude des réactions d’halogénation.

Biologie : this compound est étudié pour ses effets sur le métabolisme des lipides et son potentiel en tant qu’agent thérapeutique pour les troubles métaboliques.

Médecine : Il a été étudié pour ses propriétés hypolipidémiantes et hypouricémiantes, ce qui en fait un candidat pour le traitement de maladies telles que l’hyperlipidémie et la goutte.

Industrie : this compound est utilisé dans la production de produits pharmaceutiques et d’agrochimiques, ainsi que dans le développement de nouveaux matériaux

Applications De Recherche Scientifique

Halofenate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying halogenation reactions.

Biology: this compound is studied for its effects on lipid metabolism and its potential as a therapeutic agent for metabolic disorders.

Medicine: It has been investigated for its hypolipidemic and hypouricemic properties, making it a candidate for treating conditions like hyperlipidemia and gout.

Industry: this compound is used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials

Mécanisme D'action

Halofenate exerce ses effets en modulant l’activité des récepteurs activés par les proliférateurs de peroxysomes. Il se lie à ces récepteurs et influence l’expression des gènes impliqués dans le métabolisme des lipides, l’homéostasie du glucose et l’inflammation. Cette modulation conduit à une diminution des niveaux de triglycérides, une réduction des niveaux d’acide urique et une amélioration de la sensibilité à l’insuline .

Composés Similaires :

Clofibrate : Comme l’this compound, le clofibrate est un agent hypolipidémiant qui abaisse les niveaux de triglycérides.

Fenofibrate : Un autre agent hypolipidémiant ayant des propriétés similaires à celles de l’this compound.

Gemfibrozil : Utilisé pour abaisser les niveaux de lipides et ayant des effets comparables à ceux de l’this compound

Unicité : this compound est unique dans son double effet d’agent hypolipidémiant et hypouricémiant. Sa modulation sélective des récepteurs activés par les proliférateurs de peroxysomes le distingue également des autres composés similaires, ce qui en fait un candidat prometteur pour le traitement d’un éventail plus large de troubles métaboliques .

Comparaison Avec Des Composés Similaires

Clofibrate: Like halofenate, clofibrate is a hypolipidemic agent that lowers triglyceride levels.

Fenofibrate: Another hypolipidemic agent with similar properties to this compound.

Gemfibrozil: Used to lower lipid levels and has comparable effects to this compound

Uniqueness: this compound is unique in its dual action as a hypolipidemic and hypouricemic agent. Its selective modulation of peroxisome proliferator-activated receptors also sets it apart from other similar compounds, making it a promising candidate for treating a broader range of metabolic disorders .

Propriétés

IUPAC Name |

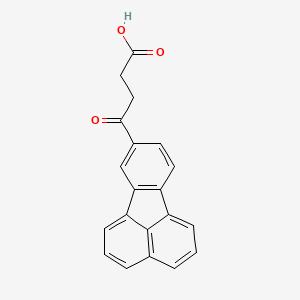

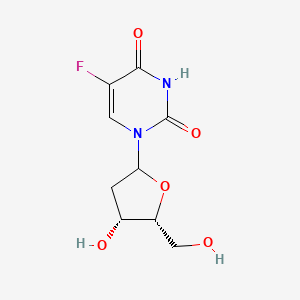

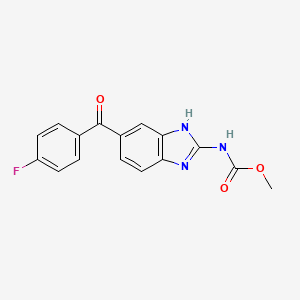

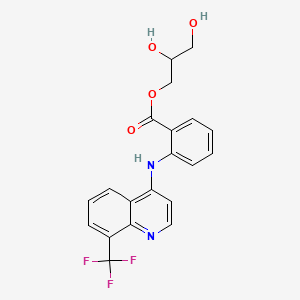

2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBCSGQLZQGGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023120 | |

| Record name | Halofenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24136-24-1, 26718-25-2 | |

| Record name | Benzeneacetic acid, 4-chloro-α-[3-(trifluoromethyl)phenoxy]-, 2-(acetylamino)ethyl ester, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24136-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofenate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9TZK4MNO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)